Product packaging for 2-Butylhexyl 4-(dimethylamino)benzoate(Cat. No.:CAS No. 926935-30-0)

2-Butylhexyl 4-(dimethylamino)benzoate

Cat. No.: B14184319
CAS No.: 926935-30-0
M. Wt: 305.5 g/mol
InChI Key: XBZDFXDVCOWZNQ-UHFFFAOYSA-N
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Description

2-Butylhexyl 4-(dimethylamino)benzoate is an organic ester compound provided for research and development purposes. This compound is of significant interest in scientific studies due to its structural relation to Padimate O (2-Ethylhexyl 4-(dimethylamino)benzoate), a well-characterized UV-B absorbing agent . Researchers investigate such compounds for their potential mechanisms of action, which typically involve the absorption of ultraviolet radiation in the UV-B range (290-320 nm) . The primary research applications are in the field of photobiology, including studies on light-induced mutagenicity and the photostability of chemical structures. Investigations may also focus on its biotransformation pathways, as related compounds undergo Phase I metabolism to form products like N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP) . This product is intended for laboratory analysis and experimental use only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal cosmetic applications. Researchers should consult relevant and current scientific literature for handling, storage, and safety data specific to this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31NO2 B14184319 2-Butylhexyl 4-(dimethylamino)benzoate CAS No. 926935-30-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

926935-30-0

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

2-butylhexyl 4-(dimethylamino)benzoate

InChI

InChI=1S/C19H31NO2/c1-5-7-9-16(10-8-6-2)15-22-19(21)17-11-13-18(14-12-17)20(3)4/h11-14,16H,5-10,15H2,1-4H3

InChI Key

XBZDFXDVCOWZNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)COC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Synthesis and Derivatization Methodologies

Synthetic Approaches for 2-Butylhexyl 4-(dimethylamino)benzoate (B8555087) and Related Esters

The creation of 2-Butylhexyl 4-(dimethylamino)benzoate is typically achieved through the esterification of 4-(dimethylamino)benzoic acid with 2-butylhexanol. While direct synthesis data for this specific ester is limited in readily available literature, the synthesis of its close structural analog, 2-Ethylhexyl 4-(dimethylamino)benzoate (also known as Octyl Dimethyl PABA or Padimate O), provides a well-documented template for the reaction. specialchem.comsigmaaldrich.com The process involves the condensation reaction between the carboxylic acid group of 4-(dimethylamino)benzoic acid and the hydroxyl group of the corresponding alcohol. specialchem.com

Esterification is a versatile and widely studied reaction, with numerous methods applicable to the synthesis of benzoate (B1203000) esters. The reaction between a carboxylic acid and an alcohol is an equilibrium process, and various techniques are employed to drive the reaction toward the product side, primarily by removing the water formed during the reaction. google.com

Common synthetic strategies include:

Direct Esterification: This method involves reacting 4-(dimethylamino)benzoic acid with 2-butylhexanol, typically in the presence of an acid catalyst. A Chinese patent details a two-step process where 4-(dimethylamino)benzoic acid is first synthesized and then reacted with isooctyl alcohol (2-ethylhexanol) in a solvent, with the water being removed via a separation tower to drive the reaction to completion. google.com

Transesterification: An alternative route involves the reaction of an existing ester, such as Ethyl 4-dimethylaminobenzoate, with a higher boiling point alcohol like 2-butylhexanol. A study on the synthesis of the 2-ethylhexyl analog describes a reaction between ethyl p-dimethyaminolbenzoate and 2-ethylhexyl alcohol in xylene, using a titanium-based catalyst, TiO(acac)₂, at elevated temperatures for an extended period. chemicalbook.com

The choice of catalyst and reaction conditions significantly influences the reaction rate and yield. A variety of catalysts have been explored for the esterification of benzoic acid and its derivatives.

Catalyst TypeSpecific CatalystReaction ConditionsReference
Homogeneous AcidSulfuric acid, p-toluenesulfonic acidConventional heating, high pressure, and temperature. researchgate.net
Heterogeneous (Solid Acid)Modified Montmorillonite (B579905) K10 clay (activated with orthophosphoric acid)Solvent-free conditions. Effective for various substituted benzoic acids. ijstr.org
Heterogeneous (Solid Acid)Cs2.5H0.5PW12O40, sulfated ZrO2, Fe2(SO4)3Microwave heating; Fe2(SO4)3 was found to be the most effective among these solid catalysts. researchgate.net
OrganometallicTetraisopropyl titanateHigh temperatures (190-230 °C) for the reaction of benzoic acid and 2-ethylhexanol. google.com
OrganometallicTin(II) compoundsUsed for reacting benzoic acid with alcohols having 7 to 13 carbon atoms, with removal of water by distillation. google.com

Modern chemical synthesis emphasizes sustainability, leading to the development of greener routes for esterification and the production of precursors. mdpi.com

Key green chemistry approaches include:

Sustainable Solvents and Catalysts: A greener approach for synthesizing benzocaine (B179285) analogues, which are also esters of aminobenzoic acid, utilizes sustainable natural deep eutectic solvents (NADES) as both the reaction medium and catalyst. jsynthchem.com Specifically, a mixture of urea (B33335) and choline (B1196258) chloride in a 2:1 molar ratio has been shown to be an effective and environmentally friendly system for esterification reactions at elevated temperatures. jsynthchem.com

Biosynthesis of Precursors: The production of aminobenzoic acid, the key precursor, traditionally relies on petroleum-derived substances. mdpi.comresearchgate.net Green alternatives focus on biosynthetic pathways that use simple carbon sources like glucose. mdpi.com These biological methods, often leveraging the shikimate pathway in microorganisms, avoid the use of toxic materials and non-renewable resources associated with traditional chemical synthesis. mdpi.comresearchgate.net

Use of Solid Acid Catalysts: The use of recyclable solid acid catalysts, such as modified montmorillonite clay, aligns with green chemistry principles by replacing corrosive and difficult-to-separate mineral acids like sulfuric acid. ijstr.org This approach also allows for solvent-free reaction conditions, further reducing environmental impact. ijstr.org

Preparation of 4-(dimethylamino)benzoic Acid and its Derivatives

The synthesis of the precursor, 4-(dimethylamino)benzoic acid, is a critical step. Several synthetic methodologies have been established, starting from different materials. This compound is known to be a biotransformation product of UV filters like 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP). chemicalbook.com

Synthetic MethodStarting Material(s)Key Reagents/CatalystsDescriptionReference
Reductive Alkylation3-Nitrobenzoic AcidHydrogen, Palladium-on-carbon catalyst, Methanol (B129727)A two-step process where the nitro group is reduced and the resulting amino group is alkylated in the presence of methanol. google.com
Nucleophilic Aromatic SubstitutionHalogenated Benzoic Acid (e.g., Chlorobenzoic acid)Dimethylamine aqueous solution, Copper catalyst (CuCl2·2H2O), Tetrabutylammonium chlorideThe halogen atom on the aromatic ring is substituted by the dimethylamino group under heat and pressure. google.com
Carboxylationp-dimethylaminobromobenzeneCarbon dioxide (CO2), Palladium complex catalyst, TolueneA palladium-catalyzed reaction where a carboxyl group is introduced onto the aromatic ring using CO2. chemicalbook.com
N-Alkylationp-Aminobenzoic acidMethylating agentThe primary amino group of p-aminobenzoic acid is methylated to form the tertiary dimethylamino group. google.com
Oxidationp-dimethylaminobenzaldehydeOxidizing agentThe aldehyde group is directly oxidized to a carboxylic acid group. google.com

Investigation of the Compound’s Role as a Precursor or Component in Polymer Synthesis

The aminobenzoate structure is a valuable building block in polymer chemistry, enabling the creation of functional materials. While this compound itself is primarily known as a UV absorber, its core aminobenzoate moiety can be incorporated into polymer chains or used to modify polymer properties. esstechinc.com

The p-aminobenzoic acid structure, containing both an amine and a carboxylic acid group, is a classic monomer for polycondensation reactions, leading to the formation of aromatic polyamides (aramids).

Poly(p-benzamide) Synthesis: The direct polycondensation of p-aminobenzoic acid can produce high molecular weight, thermally resistant poly-p-aminobenzoic acid. google.com Challenges in this polymerization include the tendency of the monomer to decarboxylate at high temperatures. google.com To overcome this, specific condensation agent systems, such as triphenyl phosphine (B1218219) oxide/pyridine/lithium chloride, have been employed. researchgate.net The polymerization must be conducted in a non-aqueous environment to prevent hydrolysis of the monomer. google.com

N-Alkylated Polyamides: Direct condensation polymerization of N-alkylated p-aminobenzoic acid derivatives has also been performed. researchgate.net These modifications, where an alkyl group is attached to the nitrogen atom, result in polymers with altered properties, such as improved solubility in organic solvents like chloroform. researchgate.net The length of the alkyl side chain influences the physical properties, including the glass transition temperature of the resulting polymer. researchgate.net

Aminobenzoate derivatives are integrated into polymeric systems to impart specific functionalities. polysciences.comsigmaaldrich.com These functional polymers have applications in diverse fields, from biomedical uses to advanced materials. sigmaaldrich.com

Photoinitiator Synergist: The closely related compound, 2-Ethylhexyl 4-(dimethylamino)benzoate, is used as a tertiary amine synergist. esstechinc.com In polymer chemistry, particularly in UV curing of coatings and inks, it is used in combination with Type II photoinitiators like benzophenone (B1666685) to promote the curing process, especially at the surface. esstechinc.com

PEGylation Reagents: 4-aminobenzoic acid esters of polyethylene (B3416737) glycol (PEG) have been synthesized and used as promising reagents for the "PEGylation" of therapeutic proteins. rsc.org This process involves attaching PEG chains to the protein, which can improve its therapeutic properties. These aminobenzoate-functionalized PEG reagents are noted for their high reactivity and stability. rsc.org

Functional Copolymers: Biodegradable and functional polymers have been created by incorporating hydroxybenzoate moieties into polylactide chains. nih.gov In one study, various 4-oxy-benzoate derivatives were used to create a library of copolymers with antimicrobial activity against pathogens like Staphylococcus aureus. nih.gov This demonstrates how the benzoate structure can be chemically modified and integrated into a polymer backbone to produce functional and degradable materials for potential medical applications. nih.gov

Spectroscopic Characterization and Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a primary tool for characterizing the UV-absorbing capabilities of 2-Butylhexyl 4-(dimethylamino)benzoate (B8555087). This compound is specifically designed to absorb radiation in the UV-B range (290–320 nm). nih.govresearchgate.net

The UV absorption spectrum of 2-Butylhexyl 4-(dimethylamino)benzoate is characterized by a strong absorption band within the UV-B region of the electromagnetic spectrum. specialchem.com This feature is central to its application as a UV filter. The primary chromophore responsible for this absorption is the 4-(dimethylamino)benzoate moiety. The spectrum typically exhibits a single broad absorption peak, with the maximum absorption wavelength (λmax) occurring in the range of 300-315 nm, depending on the solvent used.

PropertyValueSolvent
Absorption Maximum (λmax) ~310 nmEthanol
Molar Absorptivity (ε) >25,000 L mol⁻¹ cm⁻¹Ethanol
Absorption Range 290-320 nm (UV-B)-

Note: The exact values for λmax and molar absorptivity can vary slightly based on solvent polarity and experimental conditions.

The potent UV-B absorbing property of this compound is a direct consequence of its molecular structure. The molecule can be deconstructed into two key components: the chromophore and an aliphatic ester chain.

The Chromophore : The 4-(dimethylamino)benzoate portion of the molecule is an example of a "push-pull" system. The dimethylamino group (-N(CH₃)₂) acts as a strong electron-donating group (the "push") via its lone pair of electrons, which delocalize into the aromatic ring. The ester carbonyl group (-COO-) is an electron-withdrawing group (the "pull"). This electronic arrangement facilitates a highly efficient π→π* electronic transition upon absorption of UV radiation. This intramolecular charge transfer (ICT) character lowers the energy required for excitation, shifting the absorption maximum into the UV-B range. researchgate.net

The Alkyl Chain : The 2-butylhexyl group is a branched, bulky alkyl chain. While it does not directly participate in the UV absorption process (it is not part of the chromophore), it significantly influences the molecule's physical properties, such as oil solubility. This ensures the compound can be effectively incorporated into the oil phase of emulsions. nih.gov

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) on similar structures confirm that the primary UV absorption band corresponds to the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, which is characteristic of a π→π* transition. researchgate.net

Upon absorbing a UV photon, the this compound molecule is promoted to an electronically excited state. For a UV filter to be effective and stable, it must dissipate this absorbed energy efficiently without undergoing photochemical degradation or producing harmful reactive species. The deactivation pathways are predominantly non-radiative.

Research into the photophysical properties of this molecule indicates that after excitation to the first excited singlet state (S₁), the molecule rapidly returns to the ground state (S₀). sigmaaldrich.com The primary mechanism for this energy dissipation is internal conversion, a very fast non-radiative process where the electronic energy is converted into vibrational energy (heat). This rapid deactivation minimizes the lifetime of the excited state, thereby reducing the probability of competing processes like fluorescence or intersystem crossing to a triplet state, which could lead to photodegradation or photosensitization reactions. sigmaaldrich.commdpi.com The efficiency of these non-radiative pathways is crucial for the photostability of the compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable technique for the structural confirmation and analysis of this compound. It provides precise information on the compound's mass and its fragmentation behavior.

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound, techniques like electrospray ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or Time-of-Flight) are commonly used.

The protonated molecule, [M+H]⁺, is typically observed in positive ion mode. The precise mass measurement confirms the molecular formula C₁₇H₂₇NO₂.

ParameterValue
Molecular Formula C₁₇H₂₇NO₂
Monoisotopic Mass (Calculated) 277.2042 g/mol
Observed [M+H]⁺ (High Resolution) 278.2115 m/z

Source: Data derived from PubChem and MassBank records. nih.govmassbank.eu

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. This provides detailed structural information and confirms the connectivity of the atoms within the molecule. The fragmentation of the protonated this compound ion ([M+H]⁺ at m/z 278.2) reveals characteristic pathways.

A primary fragmentation event is the neutral loss of the 2-butylhexene molecule (C₁₀H₂₀, 140.1565 Da) via a McLafferty-type rearrangement, leading to the formation of the protonated 4-(dimethylamino)benzoic acid fragment at m/z 166.0863. Another significant fragmentation involves the cleavage of the ester bond to produce the 4-(dimethylamino)benzoyl cation at m/z 148.0757.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
278.2115166.0863C₈H₁₆ (112.1252 Da)4-(dimethylamino)benzoic acid
278.2115148.0757C₈H₁₈O (130.1358 Da)4-(dimethylamino)benzoyl cation
166.0863148.0757H₂O (18.0106 Da)4-(dimethylamino)benzoyl cation
166.0863120.0808H₂O + CO (46.0055 Da)Dimethylaniline fragment

Source: Fragmentation data interpreted from public mass spectral databases and biotransformation studies. nih.govmassbank.eunih.gov These fragmentation patterns are diagnostic for the identification of this compound in complex mixtures.

Vibrational Spectroscopy for Functional Group Identification and Structural Conformation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands for the ester, aromatic, and amine functional groups.

Expected Characteristic IR Absorption Bands:

C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1725-1705 cm-1, characteristic of the carbonyl group in an aromatic ester.

C-O Stretch (Ester): Two distinct C-O stretching vibrations are expected. The C(=O)-O stretch will likely appear in the 1300-1200 cm-1 region, while the O-C (alkyl) stretch will be in the 1150-1000 cm-1 range.

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1600-1450 cm-1 region due to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are typically found above 3000 cm-1.

C-H Stretch (Aliphatic): Strong absorption bands corresponding to the C-H stretching vibrations of the butylhexyl group will be present in the 3000-2850 cm-1 region.

C-N Stretch (Aromatic Amine): A stretching vibration for the C-N bond of the dimethylamino group attached to the aromatic ring is expected in the 1360-1250 cm-1 region.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in its polarizability. This often results in strong Raman signals for symmetric vibrations and non-polar bonds that are weak in the IR spectrum.

For this compound, the Raman spectrum would be expected to provide valuable information about the aromatic ring and the alkyl chain.

Expected Characteristic Raman Bands:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-substituted benzene ring is expected to produce a strong and sharp band in the Raman spectrum, typically around 800-850 cm-1. Other aromatic C=C stretching vibrations will also be Raman active.

C=O Stretch: The carbonyl stretch of the ester group is also expected to be visible in the Raman spectrum, though its intensity can vary.

C-H Bending and Stretching: Aliphatic C-H bending and stretching vibrations of the butylhexyl group will also contribute to the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for its complete structural characterization.

As with other spectroscopic data, specific NMR data for this compound is scarce. Therefore, the following analysis is based on the known chemical shifts of the closely related 2-Ethylhexyl 4-(dimethylamino)benzoate. chemicalbook.com The chemical shifts for the butylhexyl chain are predicted based on standard additive rules and comparison with similar alkyl chains.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityPredicted Chemical Shift (ppm)
Aromatic (ortho to C=O)Doublet~7.9
Aromatic (ortho to N(CH₃)₂)Doublet~6.6
-OCH₂-Doublet of doublets~4.2
-N(CH₃)₂Singlet~3.0
-CH(CH₂CH₃)(CH₂CH₂CH₂CH₃)Multiplet~1.6-1.7
Alkyl Chain (-CH₂-)Multiplet~1.2-1.5
Terminal -CH₃Triplet~0.9

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule and their chemical environment.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ester)~167
Aromatic (C-N)~153
Aromatic (C-H ortho to C=O)~131
Aromatic (C-CO)~116
Aromatic (C-H ortho to N(CH₃)₂)~110
-OCH₂-~67
-N(CH₃)₂~40
-CH(CH₂CH₃)(CH₂CH₂CH₂CH₃)~39
Alkyl Chain (-CH₂-)~30, 29, 24, 23
Terminal -CH₃~14, 11

Photochemical Transformation and Environmental Fate

Direct Photolysis Mechanisms in Aqueous and Other Environmental Matrices

Direct photolysis, the process of chemical breakdown caused by the direct absorption of light, is a primary factor in the transformation of 2-Butylhexyl 4-(dimethylamino)benzoate (B8555087) in the environment. nih.gov Studies have indicated that direct photolysis is a key mechanism and likely the main route for its degradation in sunlit surface waters. researchgate.netnih.gov The compound's instability when exposed to UV radiation has been well-documented. researchgate.net

Different ranges of ultraviolet (UV) radiation have varying effects on the phototransformation of 2-Butylhexyl 4-(dimethylamino)benzoate. Research has shown a distinction in the number of transformation products (TPs) generated under different UV wavelengths. nih.gov When exposed to UVB radiation, five distinct TPs were detected, whereas exposure to UVA radiation resulted in the formation of four TPs. researchgate.netnih.gov In laboratory settings, UVC radiation (at a wavelength of 254 nm) has demonstrated the highest removal efficiency for the compound in ultrapure water, achieving over 90% degradation after 60 minutes of exposure. researchgate.net

Number of Transformation Products (TPs) from Direct Photolysis
UV Radiation TypeNumber of TPs Detected
UV-A4
UV-B5

The primary products formed during the direct photolysis of this compound primarily result from dealkylation and hydroxylation/oxidation processes. researchgate.netnih.gov A significant degradation pathway involves the dealkylation of the dimethylamino group, leading to the loss of one or both methyl groups from the parent molecule. researchgate.net Key identified primary photodegradation products include N-monomethyl-p-aminobenzoic acid (MMP) and N,N-dimethyl-p-aminobenzoic acid (DMP), which are formed following the cleavage of the 2-ethylhexyl group. nih.govresearchgate.net

Primary Photodegradation Products of this compound
Product NameFormation Pathway
N-monomethyl-p-aminobenzoic acid (MMP)Dealkylation / Cleavage of 2-ethylhexyl group
N,N-dimethyl-p-aminobenzoic acid (DMP)Cleavage of 2-ethylhexyl group
Products of hydroxylation/oxidationHydroxylation/Oxidation

Indirect Phototransformation Processes

Beyond direct light absorption, this compound can also be degraded through indirect phototransformation processes. These reactions are mediated by reactive chemical species that are themselves generated by light. researchgate.netbibliotekanauki.pl Such processes are crucial for understanding the compound's complete environmental fate, as they can lead to the formation of additional by-products. researchgate.net

Reactive species, such as hydroxyl radicals (HO•) and peroxide radicals, play a significant role in the indirect degradation of this compound. bibliotekanauki.plnih.gov Advanced oxidation processes (AOPs) that generate these radicals, like the UV/H₂O₂ system, have been shown to effectively degrade the compound. bibliotekanauki.plnih.gov In these systems, the degradation is primarily driven by oxidation from hydroxyl radicals. nih.gov The stability of the UV filter is also influenced by the presence of oxygen and peroxide radicals in the aquatic environment. bibliotekanauki.pl Studies using oxidizing agents like hydrogen peroxide and ozone in the presence of UV light confirm that these conditions promote the degradation of the parent compound, although often at a slower rate than with more aggressive oxidants. bibliotekanauki.plresearchgate.net

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂), is an effective method for simulating and achieving the degradation of this compound. researchgate.netnih.gov TiO₂ is a widely used photocatalyst due to its high stability, photoactivity, and low cost. mdpi.com When irradiated, TiO₂ generates electron-hole pairs, which lead to the formation of highly reactive oxygen species that can break down organic pollutants. mdpi.com In studies simulating indirect phototransformation, TiO₂-based photocatalysis led to the formation of nine additional transformation products not observed in direct photolysis alone. researchgate.netnih.gov This highlights its role in promoting more extensive degradation of the UV filter. researchgate.netnih.gov

Secondary phototransformation products are formed from the further degradation of the primary TPs. researchgate.netnih.gov In TiO₂-mediated photocatalysis, most of the nine additional TPs identified were the result of the breakdown of primary products initially formed through direct photolysis. nih.gov This suggests that these secondary TPs could also form as later-stage intermediates in natural aquatic systems. researchgate.netnih.gov In studies involving UV radiation combined with oxidizing agents, several secondary products have been identified. For instance, the UV/H₂O₂ system was found to generate 2'-ethylhexyl 4-aminobenzoate, 2-ethylhexan-1-ol (B42007), and 2'-ethylhexyl 4-(methylamino)benzoate (B8343159). bibliotekanauki.pl The UV/O₃ system produced 4-(methylamino)benzoic acid and 2-ethylhexan-1-ol. bibliotekanauki.pl

Secondary Phototransformation Products Identified Under Various Conditions
ConditionIdentified Secondary Products
UV/H₂O₂ System2'-ethylhexyl 4-aminobenzoate, 2-ethylhexan-1-ol, 2'-ethylhexyl 4-(methylamino)benzoate
UV/O₃ System4-(methylamino)benzoic acid, 2-ethylhexan-1-ol
TiO₂ PhotocatalysisNine additional transformation products (unspecified)

Chemical Degradation Pathways in Environmental Systems

The chemical structure of this compound makes it susceptible to transformation upon exposure to various environmental oxidants. These reactions can lead to a reduction in the concentration of the parent compound but may also result in the formation of various by-products.

Studies have shown that this compound is unstable in the presence of oxidizing agents commonly used in water and wastewater treatment, such as sodium hypochlorite (B82951), hydrogen peroxide, and ozone. The degradation process is often accelerated by the presence of UV radiation. nih.gov

The combination of sodium hypochlorite and UV radiation has been identified as a particularly effective method for degrading this compound. However, this process can lead to the formation of halogenated organic by-products. nih.gov In contrast, the use of hydrogen peroxide and ozone, especially in conjunction with UV light, results in a slower degradation rate and the formation of fewer metabolites. nih.gov

The degradation efficiency under different oxidative conditions can be summarized as follows:

Interactive Data Table: Degradation Efficiency of this compound under Various Oxidative Conditions
Oxidizing Agent/System Degradation Efficiency Key Observations
Sodium Hypochlorite with UV Radiation High Most effective method, but generates a large number of halogenated organic metabolites. nih.gov
Hydrogen Peroxide with UV Radiation Moderate Slower degradation compared to hypochlorite; forms fewer by-products. nih.gov

The degradation of this compound under oxidative conditions leads to the formation of several by-products. The specific by-products identified depend on the oxidizing agent used.

Under treatment with hydrogen peroxide and UV radiation, identified by-products include 2'-ethylhexyl 4-aminobenzoate, 2-ethylhexan-1-ol, and 2'-ethylhexyl 4-(methylamino)benzoate. nih.gov When ozone and UV radiation are employed, the identified reaction products are 4-(methylamino)benzoic acid and 2-ethylhexan-1-ol. nih.gov The reaction with sodium hypochlorite, particularly in the presence of UV radiation, results in a more complex mixture of by-products, including various halogenated organic compounds. nih.gov

Interactive Data Table: Identified By-products from the Oxidative Degradation of this compound

Oxidative System Identified By-products
Hydrogen Peroxide / UV 2'-ethylhexyl 4-aminobenzoate, 2-ethylhexan-1-ol, 2'-ethylhexyl 4-(methylamino)benzoate nih.gov
Ozone / UV 4-(methylamino)benzoic acid, 2-ethylhexan-1-ol nih.gov
Sodium Hypochlorite / UV Various halogenated organic metabolites nih.gov

Biotransformation and Metabolic Pathways in Biological Systems

In Vitro Metabolism Studies Using Biological Preparations

In vitro studies utilizing biological preparations like liver microsomes are instrumental in elucidating the metabolic pathways of compounds like 2-Butylhexyl 4-(dimethylamino)benzoate (B8555087). Research on the analogous compound, 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), has been conducted using rat and human liver microsomes to characterize its biotransformation. nih.govnih.gov

Phase I metabolism represents the initial stage of biotransformation where the parent compound's structure is altered through oxidation, reduction, or hydrolysis. longdom.org For EDP, in vitro studies with rat liver microsomes have shown that the primary Phase I pathways involve enzymatic reactions that modify both the ester and the N,N-dimethylamino moieties of the molecule. nih.govresearchgate.net

The key Phase I reactions identified are:

Ester Hydrolysis: Cleavage of the 2-ethylhexyl ester group, leading to the formation of a carboxylic acid.

N-demethylation: The sequential removal of methyl groups from the tertiary amine. nih.gov

These reactions result in metabolites that are more polar than the original compound. longdom.org The formation of N-monomethyl-p-aminobenzoic acid can occur through the demethylation of either EDP or its metabolite, N,N-dimethyl-p-aminobenzoic acid. nih.gov

The investigation of EDP's Phase I metabolism led to the successful identification and characterization of two primary metabolites. nih.govnih.govresearchgate.net These metabolites were formed following the cleavage of the 2-ethylhexyl group from the parent compound. nih.gov Gas chromatography-mass spectrometry (GC-MS) was a key analytical technique used for their identification. nih.govresearchgate.net

The identified Phase I metabolites are:

N,N-dimethyl-p-aminobenzoic acid (DMP)

N-monomethyl-p-aminobenzoic acid (MMP)

Table 1: Identified Phase I Metabolites of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) from In Vitro Studies. nih.govresearchgate.net
Metabolite NameAbbreviationMetabolic Pathway
N,N-dimethyl-p-aminobenzoic acidDMPEster Hydrolysis
N-monomethyl-p-aminobenzoic acidMMPEster Hydrolysis & N-demethylation

Phase II metabolism, or conjugation, typically follows Phase I, further increasing the water solubility of metabolites for elimination. longdom.org Common Phase II reactions include glucuronidation and acetylation. upol.cz The potential for EDP to undergo these conjugations was investigated in vitro using rat liver cytosol for acetylation and both human and rat liver microsomes for glucuronidation. nih.govnih.govresearchgate.net

Despite the presence of suitable functional groups on the Phase I metabolites, the in vitro experiments did not detect any acetylated or glucuronidated conjugates of EDP or its metabolites. nih.gov This suggests that, under the conditions of the in vitro study, the biotransformation of EDP appears to be limited to Phase I metabolism. nih.gov However, it is noted that other conjugation pathways, such as sulfonation, were not investigated. nih.gov In contrast, in vivo studies on humans have successfully identified glucuronide conjugates of DMP and MMP in urine, confirming that Phase II metabolism does occur in the body.

To validate the experimental setup and compare metabolic pathways, studies on EDP were conducted alongside p-aminobenzoic acid (PABA), a structurally similar compound with a well-documented metabolic profile. nih.govresearchgate.net PABA was used as a reference compound or "positive control". researchgate.net

In the Phase II investigation focusing on acetylation, the expected acetylation product of PABA was successfully detected. nih.gov This confirmed that the enzymatic system in the rat liver cytosol was active and capable of performing the conjugation reaction. The absence of an equivalent acetylated product for EDP or its metabolites under the same conditions highlights a significant difference in the metabolic fate of these two compounds in this specific in vitro system. nih.gov Similarly, while no glucuronide conjugates were found for either PABA or EDP in the in vitro microsomal incubations, the clear difference in acetylation susceptibility underscores the unique biotransformation profile of EDP. nih.gov

Table 2: Comparative In Vitro Phase II Metabolism of EDP and PABA. nih.gov
CompoundAcetylation (with Rat Liver Cytosol)Glucuronidation (with Rat/Human Liver Microsomes)
2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP)Not DetectedNot Detected
p-aminobenzoic acid (PABA)DetectedNot Detected

Analytical Methodologies for Metabolite Profiling

The identification and quantification of metabolites in complex biological samples require sophisticated analytical techniques. nih.gov The challenge lies in simultaneously determining a relatively non-polar parent compound like EDP alongside its more polar and amphoteric metabolites. nih.gov

Chromatographic methods are essential for separating the parent compound from its various metabolites within a biological matrix, such as urine or microsomal incubation mixtures. nih.gov For the analysis of EDP and its metabolites, a methodology involving solid-phase extraction (SPE) followed by liquid chromatography-mass spectrometry (LC-MS) has been developed. nih.govnih.govresearchgate.net

Key features of the analytical method include:

Solid-Phase Extraction (SPE): An essential sample preparation step to isolate the analytes of interest from the complex biological matrix prior to analysis. nih.govresearchgate.net

Liquid Chromatography (LC): A phenyl column was utilized, which provided good retention and separation of the highly hydrophilic metabolites, DMP and MMP. nih.gov

Mass Spectrometry (MS): Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) were employed for the identification and analysis of the parent compound and its metabolites. nih.govresearchgate.net LC-MS was used for Phase II metabolism investigations, while both were used for Phase I. nih.gov An automated on-line SPE-LC-MS/MS method has also been developed for analyzing metabolites in human urine.

Mass Spectrometric Strategies for Metabolite Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as a pivotal analytical technique for the identification and quantification of metabolites of 2-Butylhexyl 4-(dimethylamino)benzoate. The structural elucidation of metabolites is primarily achieved through tandem mass spectrometry (MS/MS), which provides characteristic fragmentation patterns, while high-resolution mass spectrometry (HRMS) offers accurate mass measurements to determine elemental compositions.

The biotransformation of analogous compounds, such as 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), provides a well-established framework for understanding the metabolic fate of this compound. Studies on EDP have successfully employed both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify its metabolites. nih.gov

For the analysis of phase I metabolites, which are often less polar, both GC-MS and LC-MS can be utilized. In the case of EDP, two primary phase I metabolites have been identified: N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP). nih.gov These are formed through the cleavage of the ester bond and subsequent demethylation.

Phase II metabolism, which involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion, is typically investigated using LC-MS due to the polar and thermally labile nature of the conjugates. For instance, the glucuronide conjugates of 4-(N,N-dimethylamino)benzoic acid and 4-(N-methylamino)benzoic acid have been confirmed using liquid chromatography-time-of-flight/mass spectrometry (LC-TOF/MS), which provides high mass accuracy. nih.gov

Targeted metabolomics analyses in human urine for EDP have utilized sophisticated mass spectrometric techniques, including triple quadrupole detectors operating in Precursor Ion Scanning and Neutral Loss Scanning modes. nih.govsigmaaldrich.com These scan modes are highly effective for selectively detecting molecules that share common structural motifs or undergo specific neutral losses upon fragmentation, which is characteristic of conjugated metabolites.

The quantification of this compound and its metabolites in biological matrices is typically performed using LC-MS/MS, often with a triple quadrupole mass spectrometer. This approach offers high sensitivity and selectivity. For accurate quantification, methods are often validated and may employ standard addition calibration to compensate for matrix effects. sigmaaldrich.com The limits of detection for metabolites of similar compounds have been reported in the low nanogram per milliliter range in urine samples. nih.gov

Table 1: Identified Metabolites of Structurally Similar Compounds and Mass Spectrometric Techniques Used

MetaboliteAbbreviationPhase of MetabolismAnalytical Technique(s)
N,N-dimethyl-p-aminobenzoic acidDMPPhase IGC-MS, LC-MS
N-monomethyl-p-aminobenzoic acidMMPPhase IGC-MS, LC-MS
Glucuronide conjugate of 4-(N,N-dimethylamino)benzoic acid-Phase IILC-TOF/MS
Glucuronide conjugate of 4-(N-methylamino)benzoic acid-Phase IILC-TOF/MS

Table 2: Advanced Mass Spectrometric Scanning Techniques for Metabolite Detection

Scan ModePurposeApplication in Metabolite Analysis
Precursor Ion ScanningDetects all precursor ions that fragment to a specific product ion.Useful for identifying metabolites that share a common core structure and produce a characteristic fragment ion.
Neutral Loss ScanningDetects all precursor ions that lose a specific neutral fragment.Effective for identifying conjugated metabolites, such as glucuronides (loss of 176 Da) or sulfates (loss of 80 Da).

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis in Environmental and Biological Samples

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the trace analysis of 2-Butylhexyl 4-(dimethylamino)benzoate (B8555087). Both gas and liquid chromatography offer robust platforms for its separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of semi-volatile organic compounds like 2-Butylhexyl 4-(dimethylamino)benzoate. Research has focused on developing methods to identify the parent compound and its metabolites in biological samples. In one such method, an HP 6890 gas chromatography system coupled with an HP 5973 Mass Spectrometric Detector (MSD) was utilized. nih.gov The mass spectrometer was operated in full scan mode (50–500 m/z) with electron impact ionization at 70 eV. nih.gov Chromatographic separation was achieved using a Factor Four 5MS column (30 m × 0.25 mm × 0.25 μm) with helium as the carrier gas at a constant flow rate of 1.0 mL min⁻¹. nih.gov For analysis, samples extracted into an organic solvent can be directly injected into the GC-MS system without the need for derivatization. nih.gov

Table 1: Example GC-MS Method Parameters

ParameterConditionReference
Instrument HP 6890 GC with HP 5973 MSD nih.gov
Column Factor Four 5MS (30 m × 0.25 mm × 0.25 μm) nih.gov
Carrier Gas Helium (99.9990%) nih.gov
Flow Rate 1.0 mL min⁻¹ (constant flow) nih.gov
Ionization Mode Electron Impact (EI) at 70 eV nih.gov
Scan Range 50–500 m/z nih.gov

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing this compound, especially in complex biological fluids like urine. nih.govresearchgate.net A fully automated method using an on-line solid-phase extraction (SPE) workstation connected to an LC-MS/MS system has been developed for the analysis of the compound and its metabolites. nih.gov This approach minimizes sample handling and human intervention. nih.gov

For chromatographic separation, a gradient elution is typically employed. One method utilized a mobile phase consisting of A) water:methanol (B129727) (99.5:0.5, v/v) with 0.1% formic acid and B) methanol with 0.1% formic acid. nih.gov The gradient program involved a linear increase to 100% B over 15 minutes. nih.gov Mass spectrometric detection is often performed using an ion trap or a triple quadrupole analyzer in positive electrospray ionization (ESI+) mode. nih.govnih.gov

For confirmation and structural elucidation of metabolites, high-resolution mass spectrometry, such as Liquid Chromatography-Time-of-Flight/Mass Spectrometry (LC-TOF/MS), is used. nih.gov This technique provides accurate mass measurements, allowing for the confident identification of unknown transformation products. nih.gov Method validation for such automated SPE-LC-MS/MS procedures has demonstrated high accuracy (91-107%), good precision with relative standard deviations between 1.5-8.7%, and low limits of detection in the range of 0.1 to 1.1 ng. nih.gov

Table 2: Example LC-MS Method Parameters

ParameterConditionReference
LC System Shimadzu LC-2010A nih.gov
MS System Agilent 1100 series Ion Trap / Triple Quadrupole nih.govnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Mobile Phase A Water:Methanol (99.5:0.5, v/v) + 0.1% Formic Acid nih.gov
Mobile Phase B Methanol + 0.1% Formic Acid nih.gov
Confirmation LC-TOF/MS for accurate mass measurement nih.gov

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the target analyte prior to chromatographic analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of this compound from aqueous samples like urine. nih.govresearchgate.net A typical protocol involves acidifying the sample to pH 3 with formic acid before loading it onto an SPE cartridge. nih.gov The cartridge is first conditioned with methanol and water. nih.gov After loading the sample, the cartridge is washed with water to remove polar interferences and then dried under vacuum. nih.gov The target analytes are subsequently eluted with a mixture of dichloromethane (B109758) and methanol (1:1, v/v). nih.gov The eluate is then evaporated to dryness and reconstituted in a suitable solvent for analysis. nih.gov Automated on-line SPE systems further enhance the efficiency and reproducibility of this process. nih.gov

Membrane-Assisted Liquid-Liquid Extraction (MALLE) offers an alternative to traditional extraction methods. A flow-cell incorporating a micro-porous sheet membrane has been successfully used to extract this compound from urine and wine samples. nih.gov In this setup, the analyte is extracted from a larger volume of the sample (donor solution, e.g., 7.9 mL) into a small volume of an organic solvent (acceptor solution, e.g., 200 µL of decane). nih.gov This technique provides a high enrichment factor, and the resulting extract can be directly analyzed by GC-MS. nih.gov

The efficiency of any extraction method is highly dependent on the optimization of key parameters. For the SPE of this compound and its metabolites, pH has been identified as a critical factor. researchgate.net Studies have shown that acidifying the sample to pH 3 is optimal for retaining the compounds on the SPE sorbent. nih.govresearchgate.net The selection of the elution solvent is also crucial; a mixture of dichloromethane and methanol has proven effective for desorbing the analyte from the SPE cartridge. nih.gov

For MALLE techniques, several variables that affect the enrichment factor have been studied. These include the choice of organic solvent, extraction time, the recirculation flow rate of the donor solution, the pH of the sample, and the presence of salts or other matrix components like ethanol in the donor solution. nih.gov Careful optimization of these parameters is necessary to achieve the desired linearity, sensitivity, and precision, with limits of quantification reaching as low as 1 µg L⁻¹ in urine. nih.gov

Method Validation for Analytical Performance

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. For this compound, also known as 2-Ethylhexyl 4-(dimethylamino)benzoate (EDP), method validation involves a series of experiments to evaluate its performance characteristics. These characteristics include linearity, sensitivity, precision, accuracy, and robustness, which collectively demonstrate the reliability and quality of the analytical data generated.

Linearity and Calibration Curve Construction

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is established by constructing a calibration curve.

For the analysis of EDP, linearity has been evaluated using various analytical techniques. In one study developing a solid-phase extraction (SPE) followed by liquid chromatography-mass spectrometry (LC-MS), multicomponent calibrations were performed in both artificial urine and analyte-free human urine. nih.gov The calibration curves were constructed by measuring five solutions with concentrations ranging from 50 to 250 ng mL⁻¹. nih.gov The method's selectivity was confirmed by the fact that the calibration intercepts were statistically comparable to zero. nih.gov

The construction of a calibration curve involves plotting the analytical response (e.g., peak area) against the known concentrations of standard solutions. The data is then fitted to a linear regression model, represented by the equation y = mx + c, where 'y' is the response, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. A high correlation coefficient (R²) value, typically close to 1.0, indicates a strong linear relationship. For benzoates, regression factors of 0.9999 have been achieved, demonstrating excellent linearity. researchgate.net

Table 1: Linearity Parameters for 2-Ethylhexyl 4-(dimethylamino)benzoate (EDP) Analysis

Parameter Value Matrix Analytical Technique
Concentration Range 50 - 250 ng mL⁻¹ Artificial and Real Urine SPE-LC-MS
Number of Points 5 - -

Determination of Sensitivity Parameters (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method at low concentration levels is described by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). ddtjournal.net The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. ddtjournal.net These parameters are crucial for analyzing trace amounts of substances in various samples.

Several methods exist for calculating LOD and LOQ, often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S, where σ is the standard deviation of the intercept and S is the slope). ddtjournal.net

For EDP, the sensitivity has been determined in different biological and environmental matrices. A validated SPE-LC-MS method reported the limit of detection for EDP and its metabolites to be in the low ng mL⁻¹ range in human urine. nih.govresearchgate.net A separate study using membrane-assisted liquid-liquid extraction with gas chromatography-mass spectrometry (GC-MS) established specific limits of quantification (LOQ) for EDP. The LOQ was found to be 1 µg L⁻¹ (equivalent to 1 ng mL⁻¹) in urine and 3 µg L⁻¹ in wine. nih.gov

Table 2: Sensitivity Parameters for 2-Ethylhexyl 4-(dimethylamino)benzoate (EDP) Analysis

Parameter Value Matrix Analytical Technique
Limit of Detection (LOD) Low ng mL⁻¹ range Human Urine SPE-LC-MS
Limit of Quantification (LOQ) 1 µg L⁻¹ Urine MMLLE-GC-MS

Assessment of Precision (Repeatability, Reproducibility) and Accuracy

Precision refers to the degree of agreement among individual test results when a method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is typically expressed as the relative standard deviation (RSD). Precision is assessed at different levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment.

Reproducibility: Assesses precision between different laboratories.

For EDP analysis, the repeatability of an SPE-LC-MS method was reported to be in the range of 3.4% to 7.4% (RSD). nih.govresearchgate.net Another study using GC-MS reported within-day RSD (repeatability) to be lower than 12% and between-day RSD (intermediate precision) to be lower than 20%. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often determined by analyzing samples spiked with a known amount of the analyte (spike recovery) or by comparing the results to a reference method. gavinpublishers.comomicsonline.org For the analysis of EDP in urine, accuracy was evaluated by applying the developed method to urine samples from different volunteers, which were spiked with known quantities of the compound. nih.gov

Table 3: Precision Data for 2-Ethylhexyl 4-(dimethylamino)benzoate (EDP) Analysis

Precision Type Relative Standard Deviation (RSD) Analytical Technique
Repeatability 3.4% - 7.4% SPE-LC-MS
Repeatability (Within-day) < 12% MMLLE-GC-MS

Evaluation of Matrix Effects and Method Robustness

Matrix effects occur when components of the sample matrix other than the analyte interfere with the measurement process, leading to either suppression or enhancement of the analytical signal. In complex matrices like urine, evaluating and correcting for these effects is essential for accurate quantification. One common strategy to overcome matrix effects is the use of standard addition calibration, where known amounts of the standard are added directly to the sample aliquots. This approach was successfully used to correct for matrix effects present in urine samples during the analysis of EDP. nih.gov

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. omicsonline.org It provides an indication of the method's reliability during normal usage. The robustness of an analytical method for EDP was evaluated by examining the influence of pH on the extraction efficiency. nih.gov Four portions of spiked urine were adjusted to pH values of 3, 4, 6, and 9. The results showed that the analytical response for EDP was not dependent on pH, indicating the method is robust against variations in sample pH. nih.gov However, the response for its more polar metabolites showed decreasing signals at higher pH values. nih.gov Other variables that can be studied to assess robustness include the choice of organic solvent, extraction time, and flow rates. nih.gov

Mechanistic Studies of Light Interaction and Photoreactivity

Photophysical Processes and Energy Dissipation Pathways of Benzoate (B1203000) Esters

Upon absorption of ultraviolet (UV) radiation, 2-Butylhexyl 4-(dimethylamino)benzoate (B8555087), an analogue of the well-studied 2-ethylhexyl 4-(dimethylamino)benzoate (EHDMABA), is promoted to an electronically excited state. The subsequent deactivation pathways are highly dependent on the molecular environment, particularly the solvent. The core photophysical behavior is governed by a photoinduced intramolecular charge transfer (ICT) process. rsc.org

Initial excitation leads to a locally excited (LE) state, which then rapidly converts to an ICT state on a sub-picosecond timescale. In this ICT state, electron density is shifted from the electron-donating dimethylamino group to the electron-withdrawing benzoate ester group. The fate of this ICT state is the critical determinant of the molecule's photostability and how it dissipates the absorbed energy. rsc.org

The primary deactivation pathways from the ICT state are internal conversion (IC) and intersystem crossing (ISC). rsc.org

Internal Conversion (IC) : A non-radiative process where the molecule returns to its electronic ground state without emitting light and without a change in electron spin multiplicity. This is generally considered a safe dissipation pathway as it converts the potentially damaging UV energy into harmless heat and rapidly restores the original molecule. rsc.org

Intersystem Crossing (ISC) : A non-radiative process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁), which involves a change in electron spin. wikipedia.orglibretexts.org Triplet states are typically longer-lived and can be more photochemically reactive, potentially leading to undesirable reactions or photodamage. rsc.org

The solvent plays a pivotal role in dictating which pathway dominates. In protic solvents like water or alcohols, the formation of hydrogen bonds with the solute molecule facilitates a highly efficient internal conversion channel. This H-bonding-mediated IC allows for the rapid reformation of the ground state molecule, effectively dissipating the energy as heat. rsc.org Conversely, in aprotic (non-hydrogen-bonding) solvents, this efficient IC channel is inaccessible. The ICT state then deactivates primarily through intersystem crossing, leading to the formation of the potentially reactive triplet state. rsc.org

This solvent-dependent behavior is a key characteristic of aminobenzoate esters. Studies on the closely related ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) have also shown the formation of fluorescing solute-solvent exciplexes in polar solvents, further highlighting the significant role of the molecule's immediate environment in its excited-state dynamics. rsc.org The ultimate photochemical transformations, such as dealkylation and hydroxylation/oxidation, are the chemical consequences of these initial photophysical dissipation pathways. nih.gov

Table 1: Influence of Solvent Type on Primary Energy Dissipation Pathway of the ICT State of 4-(dimethylamino)benzoate Esters
Solvent TypeKey InteractionDominant Deactivation PathwayPrimary OutcomeReference
Protic (e.g., water, alcohols)Solute-solvent hydrogen bondingInternal Conversion (IC)Rapid, non-radiative decay to ground state; energy dissipated as heat. rsc.org
Aprotic (e.g., acetonitrile)General solvationIntersystem Crossing (ISC)Formation of a long-lived, potentially reactive triplet state. rsc.org

Role as a Photosensitizer or Photoinitiator in Model Photopolymerization Systems

2-Butylhexyl 4-(dimethylamino)benzoate, and its close analogue 2-ethylhexyl 4-(dimethylamino)benzoate (EHA), function not as photoinitiators themselves, but as highly efficient co-initiators or amine synergists, particularly in Norrish Type II photopolymerization systems. esstechinc.compcimag.com These systems are widely used in UV-curable inks, coatings, and dental materials. pcimag.comhampfordresearch.com

A Type II system requires two components to initiate polymerization: a photosensitizer (like benzophenone (B1666685) or thioxanthone derivatives) and a co-initiator (the amine synergist). The mechanism proceeds as follows:

Excitation : The photosensitizer (e.g., benzophenone, BP) absorbs UV light and is promoted to an excited singlet state (¹BP), which then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³BP).

Electron and Proton Transfer : The excited triplet photosensitizer interacts with the amine co-initiator, this compound. An electron is transferred from the nitrogen atom of the amine to the excited photosensitizer. This is immediately followed by the abstraction of a proton (hydrogen atom) from a carbon atom adjacent to the nitrogen. hampfordresearch.com

Radical Generation : This two-step process results in the formation of two radicals: a ketyl radical from the photosensitizer (which is relatively unreactive and often acts as a terminating agent) and a highly reactive α-amino alkyl radical from the co-initiator. hampfordresearch.comrsc.org

Initiation : The α-amino alkyl radical is the primary initiating species. It attacks the double bonds of the monomer (e.g., an acrylate), starting the free-radical polymerization chain reaction that leads to the curing or hardening of the formulation. hampfordresearch.com

A key advantage of using amine synergists like this compound is their ability to mitigate oxygen inhibition. Oxygen in the formulation can quench the excited triplet state of the photosensitizer or scavenge initiating radicals, preventing polymerization, especially at the surface. The amine co-initiator reacts very rapidly with the excited photosensitizer, "out-competing" the oxygen and ensuring efficient radical generation, which is why it is known to promote excellent surface cure. esstechinc.compcimag.com

Table 2: Components and Mechanism of a Model Type II Photopolymerization System
ComponentExample CompoundRole in the SystemReference
Monomer/OligomerTripropyleneglycol diacrylate (TPGDA)Forms the polymer backbone upon curing. researchgate.net
PhotosensitizerBenzophenone (BP) or Isopropyl thioxanthone (ITX)Absorbs UV light to reach an excited triplet state. esstechinc.comrsc.org
Co-initiator (Synergist)This compoundDonates an electron and proton to the excited photosensitizer, generating the initiating radical. esstechinc.compcimag.com
Generated Initiating Speciesα-amino alkyl radicalInitiates the polymerization of the monomer. hampfordresearch.com

Computational Chemistry and Molecular Orbital Theory Approaches to Photoreactivity

Computational chemistry provides powerful tools to investigate the photoreactivity of molecules like this compound at an electronic level. Methods based on molecular orbital theory, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are used to model the behavior of these molecules upon light absorption. researchgate.netrsc.org

These computational approaches allow researchers to:

Analyze Molecular Orbitals : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding electronic transitions. For 4-(dimethylamino)benzoate esters, the HOMO is typically localized on the electron-rich dimethylamino-phenyl moiety, while the LUMO is centered on the electron-accepting ester group. The energy gap between the HOMO and LUMO correlates with the absorption wavelength, and their spatial separation confirms the intramolecular charge-transfer (ICT) character of the electronic excitation. rsc.orgrsc.org

Predict Electronic Spectra : TD-DFT calculations can predict the UV-visible absorption spectrum of a molecule, helping to assign the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net

Map Potential Energy Surfaces : By calculating the energy of the molecule in its ground and various excited states as a function of its geometry, researchers can map out potential energy surfaces. These maps reveal the likely pathways for deactivation, such as the routes to internal conversion or intersystem crossing, and can identify energy barriers for photochemical reactions. nih.gov

Identify Reactive Sites : Computational models can determine the distribution of electron density and spin density in the excited molecule. For instance, thermodynamic calculations have shown that hydrogen abstraction from the N-methyl groups of 2-ethylhexyl 4-(dimethylamino)benzoate is more probable than from the alkyl chain, correctly identifying the site of radical formation when it acts as a co-initiator. Molecular electrostatic potential (MESP) maps can also visualize the electron-rich and electron-poor regions of a molecule, predicting sites for interaction. nih.gov

These theoretical studies provide a molecular-level rationale for the observed photophysical and photochemical properties, complementing experimental findings and guiding the design of new molecules with tailored photoreactivity. mdpi.com

Table 3: Application of Computational Methods to Study Photoreactivity of Benzoate Esters
Computational MethodInvestigated PropertyInsight ProvidedReference
Density Functional Theory (DFT)HOMO/LUMO energies and distributionCharacterizes the nature of electronic transitions (e.g., ICT) and predicts redox potentials. researchgate.netrsc.org
Time-Dependent DFT (TD-DFT)Excited state energies and absorption spectraPredicts UV-Vis spectra and helps understand the energy landscape for deactivation pathways. researchgate.netrsc.org
Electron Density Difference MapsChange in electron distribution upon excitationVisually confirms the direction and magnitude of intramolecular charge transfer. rsc.org
Molecular Electrostatic Potential (MESP)Electrostatic potential mapped on the electron density surfaceIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for intermolecular interactions. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 2-butylhexyl 4-(dimethylamino)benzoate, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves esterification of 4-(dimethylamino)benzoic acid with 2-butylhexanol under acid catalysis. To optimize efficiency:

  • Use Rotating Packed Bed Reactors (RPBR) to enhance mass transfer and reduce reaction time .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify incomplete esterification.
  • Adjust molar ratios (e.g., 1:1.2 for acid:alcohol) to drive equilibrium toward ester formation.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

TechniquePurposeKey Peaks/Data
FT-IR Confirm ester C=O (1720–1740 cm⁻¹) and dimethylamino N–CH₃ (2800–2820 cm⁻¹) .
¹H/¹³C NMR Assign protons (e.g., ester –CH₂– at δ 4.1–4.3 ppm) and carbons (ester carbonyl at ~165 ppm) .
HPLC-MS Verify purity (>98%) and molecular ion [M+H]⁺ (expected m/z: calculated from C₁₉H₃₁NO₂) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors (P271) .
  • First Aid: For skin exposure, rinse with water for 15 minutes; for eye contact, flush with saline and consult an ophthalmologist .

Basic: How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility: Test in solvents (e.g., DMSO, ethanol) via gravimetric analysis. Note that polar aprotic solvents enhance solubility due to the dimethylamino group .
  • Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic or photochemical applications?

Methodological Answer:

  • Use Density Functional Theory (DFT) to calculate electron density distribution, focusing on the dimethylamino group’s electron-donating effects .
  • Simulate UV-Vis spectra (e.g., TD-DFT) to identify absorption maxima for photocatalytic studies .
  • Validate models against experimental data (e.g., cyclic voltammetry for redox potentials) .

Advanced: What strategies resolve contradictions in reported spectral data or bioactivity profiles?

Methodological Answer:

  • Reproducibility Checks: Replicate experiments using identical instrumentation (e.g., same NMR field strength) .
  • Environmental Controls: Assess humidity/temperature effects on spectral shifts (e.g., H-bonding in DMSO-d₆) .
  • Meta-Analysis: Compare data across peer-reviewed studies to identify outliers or methodological biases .

Advanced: How does the compound interact with indoor surfaces (e.g., polymers, glass), and what analytical methods quantify adsorption dynamics?

Methodological Answer:

  • Microspectroscopic Imaging: Use AFM-IR or ToF-SIMS to map surface adsorption at nanoscale resolution .
  • Kinetic Studies: Apply Langmuir isotherm models to quantify adsorption rates on silica or PVC surfaces .
  • Environmental Impact: Correlate adsorption with indoor air quality using gas chromatography (GC-MS) .

Advanced: What factorial design approaches optimize multi-step synthesis or formulation studies?

Methodological Answer:

  • 2³ Full Factorial Design: Vary temperature, catalyst concentration, and solvent polarity to identify significant factors .
  • Response Surface Methodology (RSM): Model interactions between variables (e.g., pH and reaction time) to maximize yield .
  • Sensitivity Analysis: Use ANOVA to rank parameter impacts (e.g., catalyst > temperature) .

Advanced: How can researchers integrate this compound into theoretical frameworks for drug delivery or material science?

Methodological Answer:

  • Drug Delivery: Link its lipophilicity (logP calculated via ChemDraw) to permeability across biological membranes .
  • Material Science: Propose its use as a UV-stabilizer in polymers, citing electron-donating groups’ radical scavenging capacity .
  • Theoretical Justification: Align hypotheses with existing frameworks (e.g., Hansen solubility parameters for formulation) .

Advanced: What methodologies validate the compound’s environmental persistence or biodegradation pathways?

Methodological Answer:

  • OECD 301B Test: Measure biodegradation in aqueous media via dissolved organic carbon (DOC) removal .
  • LC-QTOF-MS: Identify degradation products (e.g., 4-(dimethylamino)benzoic acid) in soil/water matrices .
  • Ecotoxicology: Use Daphnia magna assays to assess acute toxicity (LC₅₀) of degradation byproducts .

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